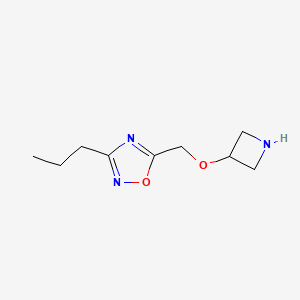

5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole

Description

5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a propyl group and at the 5-position with a (azetidin-3-yloxy)methyl moiety.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

5-(azetidin-3-yloxymethyl)-3-propyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H15N3O2/c1-2-3-8-11-9(14-12-8)6-13-7-4-10-5-7/h7,10H,2-6H2,1H3 |

InChI Key |

LVWQTBIXEDKHPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NOC(=N1)COC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

Starting Materials: The synthesis typically begins with a suitable amidoxime or acyl hydrazide intermediate bearing the propyl substituent at the 3-position.

Cyclization: The intermediate is cyclized using phosphoryl chloride (POCl3) under reflux conditions to induce ring closure forming the 1,2,4-oxadiazole ring. This method is well-documented for oxadiazole synthesis, providing moderate to high yields.

Purification and Characterization

The final compound is purified by recrystallization or chromatographic techniques.

Characterization is performed using spectroscopic methods such as FT-IR, ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm the structure and purity (typically >98% purity is achieved).

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of acyl hydrazide or amidoxime intermediate with propyl substituent | Starting carboxylic acid derivatives, hydrazine hydrate, ethanol, reflux | Precursor for oxadiazole ring formation |

| 2 | Cyclization to form 1,2,4-oxadiazole ring | Phosphoryl chloride (POCl3), reflux | Dehydrating agent inducing ring closure |

| 3 | Preparation of azetidin-3-ol or protected azetidin-3-ol | Commercial or synthetic routes | Azetidine ring with hydroxyl functionality |

| 4 | Etherification to introduce (azetidin-3-yloxy)methyl substituent | 5-(chloromethyl)-3-propyl-1,2,4-oxadiazole, K2CO3, DMF, moderate heat | Williamson ether synthesis |

| 5 | Purification | Recrystallization or chromatography | Achieves high purity (>98%) |

| 6 | Characterization | FT-IR, NMR, MS | Confirms structural integrity |

The use of POCl3 as a cyclizing agent is favored for its efficiency in forming 1,2,4-oxadiazole rings with good yields and relatively straightforward work-up.

The azetidine moiety is sensitive to harsh conditions; therefore, ether bond formation is preferably conducted under mild basic conditions to prevent ring opening or degradation.

Purity and structural confirmation are essential, given the potential biological activity of such heterocyclic compounds, which often serve as scaffolds in medicinal chemistry.

Alternative cyclization methods employing polyphosphoric acid or phosphorus pentoxide can be considered but may require optimization to avoid side reactions or decomposition.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxides or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the oxadiazole ring or the azetidine moiety, potentially leading to ring-opening or hydrogenation products.

-

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on its interaction with specific biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Structural and Physicochemical Analysis

- Azetidine vs. Piperidine Substituents : Replacing the azetidine moiety with piperidine (as in 5-(Piperidin-4-ylmethyl)-3-propyl-1,2,4-oxadiazole) increases molar mass and lipophilicity due to the larger six-membered ring. Azetidine’s smaller size and higher ring strain may enhance binding specificity in biological targets .

- Chloromethyl vs. However, it carries higher reactivity risks (e.g., skin corrosion, respiratory irritation per GHS hazard statements) .

- Cyclopropyl vs. Propyl at Position 3 : The cyclopropyl analog (5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole) has reduced steric bulk at position 3, which could influence pharmacokinetic properties like metabolic stability .

Pharmacological Implications

- Oxadiazole Core : The 1,2,4-oxadiazole ring is resistant to hydrolysis, enhancing metabolic stability in vivo compared to esters or amides .

Biological Activity

5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique structure characterized by an oxadiazole ring, which contributes to its biological properties. The oxadiazole moiety is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with oxadiazole rings can inhibit the growth of various bacterial strains. In vitro tests revealed that certain derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial effects.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 0.5 |

| 5b | Escherichia coli | 1.0 |

| 5c | Pseudomonas aeruginosa | 0.25 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. The compound exhibited significant inhibition of pro-inflammatory cytokines in cell cultures. In animal models, it showed a reduction in paw edema comparable to standard anti-inflammatory drugs like Indomethacin.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Indomethacin | 65 |

| Compound (5) | 58 |

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds containing the oxadiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines. For example, studies reported that certain derivatives induced apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the efficacy of several oxadiazole derivatives against human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Compound 5 showed IC50 values of 12 µM for MCF-7 and 15 µM for HeLa cells.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : It can influence cell signaling pathways related to apoptosis and cell proliferation.

- Interaction with DNA : Some studies suggest that oxadiazoles can bind to DNA and interfere with replication processes in cancer cells.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole with high purity?

- Methodological Answer : Synthesis involves two critical stages: (1) oxadiazole ring formation via cyclization of amidoxime precursors using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux (60-80°C) ; (2) azetidine integration through nucleophilic substitution or coupling reactions. Optimization :

- Solvent selection (e.g., DMF for polar intermediates, THF for azetidine coupling) .

- Temperature control (60-100°C) to minimize side reactions .

- Purification via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : A multi-spectroscopic approach is required:

- ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., oxadiazole C=N at δ 160-170 ppm, azetidine CH₂ at δ 3.0-4.0 ppm) .

- HRMS : Verifies molecular formula (C₁₀H₁₆N₃O₂, [M+H]⁺ calc. 226.1291) .

- X-ray crystallography : Resolves stereochemistry and confirms substituent orientation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Contradictions often arise from variations in:

- Assay conditions (e.g., pH, serum concentration in cell-based assays) .

- Compound stability (e.g., hydrolysis of the oxadiazole ring in aqueous media) .

Resolution : - Standardize bioassays using ISO-certified protocols.

- Conduct stability studies (HPLC monitoring over 24-72 hours) .

- Perform meta-analyses comparing structural analogs (e.g., 3-propyl vs. 3-methyl derivatives) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Steps :

- Molecular docking : Use AutoDock Vina to screen against targets (e.g., kinases, GPCRs) with azetidine-oxadiazole flexibility enabled .

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

- QSAR : Train models with datasets of oxadiazole derivatives (IC₅₀ vs. logP, polar surface area) .

Q. What experimental designs evaluate the environmental persistence of this compound?

- Methodological Answer : Follow OECD guidelines:

- Hydrolysis : Incubate at pH 4, 7, 9 (50°C, 5 days); analyze degradation via LC-MS .

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; quantify half-life .

- Biodegradation : Use activated sludge models (OECD 301F) to measure BOD₅/COD ratios .

Key Notes

- Advanced Techniques : Prioritize combinatorial chemistry for derivative libraries and cryo-EM for target-binding studies.

- Contradiction Management : Use Bayesian statistics to quantify uncertainty in bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.